N-(3-hydroxypropyl)acetamide

Description

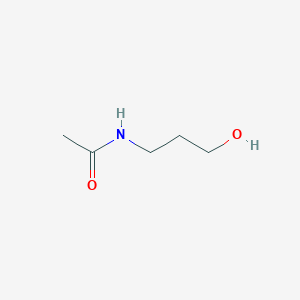

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICDYOVJNQLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381752 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-73-7 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(3-hydroxypropyl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characteristics and potential applications of this molecule.

Core Chemical Properties

This compound, also known as N-(3-hydroxypropyl)ethanamide, is a chemical compound belonging to the amide and alcohol functional groups. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10601-73-7 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 80.05 °C |

| Boiling Point | 293.24 °C |

| Density | 1.03 g/cm³ |

| Water Solubility | 142966 mg/L |

| SMILES | CC(=O)NCCCO[2] |

| InChI Key | LEICDYOVJNQLTN-UHFFFAOYSA-N[1][2] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a standard and reliable method involves the N-acetylation of 3-amino-1-propanol. This reaction is typically carried out using acetic anhydride as the acetylating agent. Below is a plausible and detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via N-acetylation

Objective: To synthesize this compound from 3-amino-1-propanol and acetic anhydride.

Materials:

-

3-Amino-1-propanol

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1 equivalent) in dichloromethane (DCM).

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench excess acetic anhydride and neutralize acetic acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectral Data and Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.70 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| ~ 2.00 | Singlet | 3H | CH₃ -C(=O)- |

| ~ 3.30 | Quartet | 2H | -NH-CH₂ -CH₂- |

| ~ 3.60 | Triplet | 2H | -CH₂-CH₂ -OH |

| ~ 4.00 (broad) | Singlet | 1H | -OH |

| ~ 6.50 (broad) | Singlet | 1H | -NH - |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 23 | CH₃ -C(=O)- |

| ~ 33 | -CH₂-CH₂ -CH₂- |

| ~ 39 | -NH-CH₂ -CH₂- |

| ~ 60 | -CH₂-CH₂ -OH |

| ~ 172 | -C (=O)- |

Predicted FT-IR Spectral Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Broad, Strong | O-H (alcohol) | Stretching |

| 3350 - 3100 | Medium | N-H (secondary amide) | Stretching |

| 2960 - 2850 | Medium | C-H (alkane) | Stretching |

| 1680 - 1630 | Strong | C=O (amide I band) | Stretching |

| 1560 - 1520 | Strong | N-H bend, C-N stretch | (amide II band) |

| 1200 - 1000 | Strong | C-O (alcohol) | Stretching |

Biological Activity and Potential Applications

Currently, there is a lack of specific information in the public domain regarding the biological activity and potential involvement in signaling pathways of this compound. However, the broader class of acetamide derivatives has been investigated for a range of biological activities.[1] Some acetamide-containing compounds have shown potential as anti-inflammatory, antioxidant, and antimicrobial agents.[1] The presence of both a hydroxyl group and an amide group in this compound makes it a molecule of interest for potential derivatization in drug discovery programs. These functional groups provide handles for further chemical modification to explore structure-activity relationships.

Visualizations

As no specific signaling pathway involving this compound has been identified in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization, which is a crucial process in drug development and chemical research.

Caption: Experimental workflow for the synthesis and characterization of this compound.

The logical flow from starting materials to the pure, characterized compound is a fundamental process in chemical synthesis and drug discovery.

Conclusion

This compound is a relatively simple bifunctional molecule with potential for further chemical exploration. This guide provides a summary of its known chemical properties, a detailed protocol for its synthesis, and predicted spectral data for its characterization. While specific biological activities remain to be elucidated, its structural features suggest it could serve as a scaffold or intermediate in the development of new chemical entities. The provided experimental workflow and data serve as a valuable resource for researchers initiating studies on this compound.

References

N-(3-hydroxypropyl)acetamide molecular weight and formula

An In-depth Technical Guide on N-(3-hydroxypropyl)acetamide

This guide provides key physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and interpretation of biological activity.

| Property | Value |

| Molecular Formula | C5H11NO2[1][2] |

| Molecular Weight | 117.15 g/mol [2] (approx. 117.148 g/mol [1]) |

Structural and Molecular Relationships

The identity of a chemical compound is defined by its unique combination of atoms (molecular formula) and their total mass (molecular weight). The diagram below illustrates the direct relationship between the compound's name and these two fundamental properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

N-(3-hydroxypropyl)acetamide: A Technical Overview for Drug Discovery and Development

CAS Number: 10601-73-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypropyl)acetamide, a member of the acetamide class of organic compounds, presents a scaffold of interest for potential applications in medicinal chemistry and drug development. While this specific molecule is not extensively documented in scientific literature, its structural motifs are present in compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes, and potential biological significance based on the activities of structurally related molecules. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery programs.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .[1][2] While experimentally determined data is limited, a summary of its known and estimated properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [1][3] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-(3-hydroxypropyl)ethanamide | [3] |

| CAS Number | 10601-73-7 | [3] |

| SMILES | CC(=O)NCCCO | [2] |

| InChI Key | LEICDYOVJNQLTN-UHFFFAOYSA-N | [1][2] |

| Estimated Boiling Point | 220-293 °C | Chemchart |

| Estimated Density | 1.03 g/cm³ | Chemchart |

| Estimated Water Solubility | 1,000,000 mg/L | Chemchart |

Synthesis and Purification

Proposed Experimental Protocol: Acetylation of 3-Amino-1-propanol

Materials:

-

3-Amino-1-propanol

-

Acetyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM, anhydrous)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow Diagram:

References

A Comprehensive Technical Guide to the Physical Properties of N-(3-hydroxypropyl)acetamide Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of solid N-(3-hydroxypropyl)acetamide. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, to support further investigation and application of this compound. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a key experimental workflow.

Core Physical and Chemical Properties

This compound is a chemical compound with the empirical formula C5H11NO2. It exists as a solid at standard conditions.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | |

| Melting Point | 80.05 °C | [1] |

| Boiling Point | 220.67 °C - 293.24 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Water Solubility | 142,966 mg/L to 1,000,000 mg/L | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[2] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.[3]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (for sample preparation)[5]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[3][5] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. The packed sample height should be between 2-4 mm.[5]

-

Compaction: Compact the sample at the bottom of the sealed tube by tapping the tube gently or by dropping it through a long glass tube.[4]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[3]

-

If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/minute) to get a rough estimate.[4][5]

-

Allow the apparatus to cool to at least 10-15 °C below the estimated melting point.[5]

-

Prepare a new sample and heat it at a slower, controlled rate (approximately 1-2 °C/minute) as the temperature approaches the expected melting point.[4]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[6]

Principle: A known volume of solvent is saturated with the solute at a constant temperature. The amount of solute dissolved is then determined by weighing the undissolved solid or by analyzing the concentration of the saturated solution.[6][7]

Apparatus:

-

Analytical balance

-

Test tubes or flasks with stoppers

-

Graduated cylinders or pipettes

-

Thermometer

-

Spatula

-

Shaker or magnetic stirrer

-

Filtration apparatus (optional)

-

Spectrophotometer or other analytical instrument (for concentration analysis)

Procedure (Isothermal Saturation Method):

-

Preparation: Accurately measure a specific volume of the desired solvent (e.g., distilled water) and transfer it to a test tube or flask.[6] Measure and record the initial temperature of the solvent.[6]

-

Addition of Solute: Add a small, pre-weighed amount of this compound to the solvent.[6]

-

Equilibration: Seal the container and agitate the mixture using a shaker or stirrer to facilitate dissolution.[6][8] It is crucial to maintain a constant temperature throughout the experiment.[6]

-

Saturation: Continue adding small, known quantities of the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.[6] Allow the system to equilibrate for a sufficient period to ensure saturation is reached.[8]

-

Quantification:

-

Gravimetric Method: Carefully separate the undissolved solid from the solution by filtration or decantation. Dry and weigh the remaining solid. The mass of the dissolved solute is the initial mass minus the mass of the undissolved solid.[6]

-

Analytical Method: Alternatively, a sample of the clear, saturated solution can be carefully removed, diluted if necessary, and its concentration determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, after establishing a calibration curve.[7]

-

-

Calculation: Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/L).[6]

Bulk Density Determination

Bulk density is the mass of a powder sample divided by its volume, including the volume of interparticle voids.[9][10] It is an important property for powder handling, storage, and packaging.[11]

Principle: The mass of a known volume of the powder is measured. This can be done by either measuring the volume of a known mass of powder in a graduated cylinder (Method 1) or measuring the mass of a known volume of powder in a cup or vessel (Method 2).[9]

Apparatus:

-

Analytical balance

-

Funnel (to ensure uniform loading)

-

Spatula

Procedure (Poured or Loose Bulk Density):

-

Preparation: Weigh the empty, dry graduated cylinder and record its mass.[11]

-

Filling: Gently pour the this compound powder into the graduated cylinder using a funnel.[11] Avoid any tapping or vibration that could cause the powder to settle.[9] Fill the cylinder to a predetermined mark (e.g., 100 mL).

-

Leveling: Carefully level the top surface of the powder without compacting it.[11]

-

Measurement: Record the volume of the powder in the cylinder.[10]

-

Weighing: Weigh the graduated cylinder containing the powder.[11]

-

Calculation: Calculate the mass of the powder by subtracting the mass of the empty cylinder. The poured bulk density is calculated using the formula:

-

Bulk Density = Mass of Powder / Volume of Powder[12]

-

Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.[13][14] This information reveals details about bond lengths, bond angles, and intermolecular interactions.[15]

Principle: A beam of monochromatic X-rays is directed at a single crystal of the substance. The regularly spaced atoms in the crystal lattice cause the X-rays to diffract in a specific pattern of spots.[16][17] By analyzing the positions and intensities of these diffracted beams, the electron density map and, subsequently, the atomic structure of the crystal can be determined using Bragg's Law (nλ = 2d sinθ).[15][16]

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., cathode ray tube)[15]

-

Goniometer (to orient the crystal)

-

Detector (e.g., CCD or pixel detector)[13]

-

Microscope for crystal mounting

-

Cryo-system (for low-temperature data collection)

Procedure (General Workflow):

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, free from significant defects.[13] This is usually achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and exposed to a focused beam of X-rays. The crystal is rotated, and diffraction data (angles and intensities of reflections) are collected by the detector over a wide range of orientations.[13]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined from the diffraction pattern (structure solution). Finally, this initial model is refined against the experimental data to obtain a precise and accurate final crystal structure.[15]

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a solid compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound (10601-73-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. southalabama.edu [southalabama.edu]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. pharmastate.academy [pharmastate.academy]

- 11. adpi.org [adpi.org]

- 12. bettersizeinstruments.com [bettersizeinstruments.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. iplts.com [iplts.com]

- 17. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

N-(3-hydroxypropyl)acetamide: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(3-hydroxypropyl)acetamide. Due to a notable absence of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document synthesizes available information, offers a predictive solubility profile, and presents detailed experimental protocols for the systematic determination of its equilibrium solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | - |

| Molecular Weight | 117.15 g/mol | - |

| Estimated Water Solubility | 1,000,000 mg/L (1000 g/L) | [1] |

| Appearance | Solid (predicted) | - |

Aqueous and Organic Solvent Solubility Profile

Quantitative Solubility Data

An estimated water solubility for this compound is available, suggesting it is highly soluble in water.[1] However, a comprehensive search of scientific literature and chemical databases did not yield experimentally determined quantitative solubility data for this compound in common organic solvents. The following table summarizes the available data and provides a qualitative prediction of solubility based on the principle of "like dissolves like." The presence of both a hydroxyl (-OH) and an amide (-CONH-) group suggests a high degree of polarity and hydrogen bonding capability, which will govern its solubility behavior.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Very High | The hydroxyl and amide groups can readily form hydrogen bonds with water. |

| Methanol | Polar Protic | High | Methanol is a polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact with the polar functionalities of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is another highly effective polar aprotic solvent for polar molecules. |

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Experimental Protocols

The following are detailed, generalized protocols for determining the equilibrium solubility of this compound. These methods are based on widely accepted practices in the pharmaceutical and chemical industries.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature to reach equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[5][6][7]

Objective: To develop a robust HPLC method for the accurate quantification of this compound in solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often a good starting point for polar molecules.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound. If unknown, a UV scan should be performed.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted supernatant sample (from the shake-flask experiment) into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Conclusion

This technical guide has summarized the available solubility information for this compound, highlighting its predicted high solubility in water and other polar solvents. In the absence of comprehensive experimentally determined data, particularly in organic solvents, this guide provides robust, generalized experimental protocols based on the shake-flask method and HPLC quantification. By following these methodologies, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary to advance their research and development activities. The provided workflow and protocols serve as a practical resource for the systematic characterization of this and other similar compounds.

References

- 1. This compound (10601-73-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. scribd.com [scribd.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. pharmaerudition.org [pharmaerudition.org]

- 7. pharmaguru.co [pharmaguru.co]

Technical Guide: Physicochemical Properties of N-(3-hydroxypropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of N-(3-hydroxypropyl)acetamide. It includes a summary of its physical properties and outlines the standard experimental protocols for their determination, aimed at professionals in research and development.

Core Physical Properties

This compound is a chemical compound with the empirical formula C5H11NO2. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.

Data Summary

The physical properties of this compound are summarized in the table below. These values are estimated based on computational models from the US Environmental Protection Agency (EPA).

| Property | Value | Source |

| Melting Point | 80.05 °C | EPI Suite[1] |

| Boiling Point | 220.67 °C | EPA T.E.S.T.[1] |

| Boiling Point | 293.24 °C | EPI Suite[1] |

Note: EPI Suite and T.E.S.T. are software suites that predict physical and chemical properties. The variation in boiling point values reflects differences in the calculation models used.

Experimental Protocols for Determination

The following sections detail the standard laboratory methodologies for the empirical determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broadened melting point range typically indicates the presence of impurities.

Methodology: Capillary Tube Method

This is the most common technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a digital melting point apparatus (e.g., Mel-Temp).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached. For the Thiele tube, the side arm is heated to create a convection current that ensures uniform temperature distribution.

-

Observation and Measurement: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

Methodology: Thiele Tube Method (Micro Scale)

This method is suitable for small quantities of a substance.[7][8]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil, similar to the melting point setup.[5][7]

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[8] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[7]

-

Observation and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5][7] This occurs when the external pressure equals the vapor pressure of the substance. The barometric pressure should also be recorded as boiling points are pressure-dependent.[6][7]

Workflow and Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound and the specific experimental setup for melting point determination.

Caption: Workflow for Physical Property Characterization.

Caption: Melting Point Determination Workflow.

References

- 1. This compound (10601-73-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

N-(3-hydroxypropyl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SMILES String: CC(=O)NCCCO[1]

Executive Summary

N-(3-hydroxypropyl)acetamide is a chemical compound belonging to the acetamide family. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties and draws upon data from closely related acetamide derivatives to offer insights into its synthesis, potential biological activities, and safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this compound and similar chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | Sigma-Aldrich |

| Molecular Weight | 117.15 g/mol | Sigma-Aldrich[2] |

| SMILES | CC(=O)NCCCO | ChemChart[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| CAS Number | 10601-73-7 | ChemChart[1] |

Synthesis and Experimental Protocols

General Synthesis Protocol for Acetamide Derivatives

This protocol describes a common method for the synthesis of acetamides from a primary amine and an acid chloride.

Materials:

-

3-Amino-1-propanol

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively documented. However, the broader class of acetamide derivatives has been investigated for a range of biological effects, including antioxidant and anti-inflammatory activities.

One study on various acetamide derivatives demonstrated their potential to act as antioxidants by scavenging free radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[3] The underlying mechanism is hypothesized to involve the modulation of inflammatory pathways.

Hypothetical Signaling Pathway for Anti-Inflammatory Action of Acetamide Derivatives:

The diagram below illustrates a potential mechanism by which acetamide derivatives might exert anti-inflammatory effects, based on studies of related compounds. This is a generalized pathway and has not been specifically validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway for acetamide derivatives.

Safety and Toxicology

Specific toxicological data for this compound is limited. A chemical safety label indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, and may cause respiratory irritation.[4] For the broader class of acetamides, safety profiles can vary significantly based on their specific structures. General safety precautions for handling acetamide compounds are outlined in the table below.

| Hazard Category | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |

It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for this compound and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a simple acetamide derivative with potential for further investigation. While specific data on this compound is scarce, this guide provides a starting point for research by summarizing its known properties and presenting data from related compounds. Further experimental work is necessary to fully characterize its synthesis, biological activity, and safety profile. The information presented here should be used as a foundation for designing future studies to unlock the potential of this compound in various scientific and drug development applications.

References

- 1. This compound (10601-73-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to N-(3-hydroxypropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-hydroxypropyl)acetamide, a valuable building block in organic synthesis. This document includes its key identifier, the InChIKey, along with a summary of its physicochemical data. Furthermore, this guide outlines detailed experimental protocols for its synthesis and discusses the current understanding of its biological significance by drawing parallels with related acetamide derivatives. Diagrams illustrating synthetic pathways and a proposed logical workflow for its investigation are also presented to facilitate further research and application in drug development and materials science.

Chemical Identity and Properties

This compound is a chemical compound with the standard InChIKey: LEICDYOVJNQLTN-UHFFFAOYSA-N .

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, application in experimental settings, and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 117.15 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 80.05 °C | EPA T.E.S.T.[2] |

| Boiling Point | 220.67 °C | EPA T.E.S.T.[2] |

| 293.24 °C | EPI Suite[2] | |

| Density | 1.03 g/cm³ | EPA T.E.S.T.[2] |

| Water Solubility | 1.43 x 10⁵ mg/L | EPA T.E.S.T.[2] |

| 1 x 10⁶ mg/L | EPI Suite[2] | |

| InChI | 1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | Sigma-Aldrich[1] |

| SMILES | CC(=O)NCCCO | Chemchart[2] |

Synthesis and Experimental Protocols

Synthesis via Acetylation of 3-Amino-1-propanol with Acetic Anhydride

This method involves the direct acylation of the primary amine in 3-amino-1-propanol using acetic anhydride. The hydroxyl group may also be acetylated under these conditions, necessitating a subsequent selective deacetylation of the O-acetyl group.

Materials:

-

3-Amino-1-propanol

-

Acetic Anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) (1M)

-

Methanol

-

Sodium Methoxide (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (2.2 eq) to the cooled solution. Then, add pyridine (2.5 eq) dropwise. The reaction is exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-acetylated product.

-

Selective Deacetylation: Dissolve the crude product in methanol. Add a catalytic amount of sodium methoxide. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed and a more polar spot, corresponding to the desired this compound, appears.

-

Purification: Neutralize the reaction with a weak acid (e.g., ammonium chloride). Concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis via Schotten-Baumann Reaction

This protocol utilizes the reaction between 3-amino-1-propanol and acetyl chloride under basic conditions, which is a classic method for amide synthesis.

Materials:

-

3-Amino-1-propanol

-

Acetyl Chloride

-

Sodium Hydroxide (NaOH) solution (10%)

-

Dichloromethane (DCM) or Diethyl Ether

-

Hydrochloric Acid (HCl) (dilute)

-

Brine

Procedure:

-

Reaction Setup: Dissolve 3-amino-1-propanol (1.0 eq) in a 10% aqueous sodium hydroxide solution in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. A precipitate of the product should form.

-

Reaction Completion: Continue stirring vigorously for an additional 30 minutes at room temperature after the addition is complete.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water. If the product is soluble, extract the aqueous layer with dichloromethane or diethyl ether.

-

Work-up (for extraction): Combine the organic extracts and wash with dilute HCl followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized or purified by column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and involvement in signaling pathways of this compound is currently limited in published literature. However, the broader class of acetamide derivatives has been the subject of extensive research, revealing a range of biological functions.

Notably, various substituted acetamides have demonstrated:

-

Anti-inflammatory and Antioxidant Properties: Certain acetamide derivatives have been shown to possess anti-inflammatory and antioxidant activities.

-

Ion Channel Modulation: Some N-substituted acetamides have been investigated as modulators of transient receptor potential (TRP) channels.

-

Cytokine Inhibition: Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and shown to act as dual inhibitors of TNF-α and IL-6 induced cell adhesion, suggesting potential applications in inflammatory diseases.

Based on the activities of structurally related molecules, a logical workflow for investigating the biological profile of this compound is proposed below.

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthetic Pathways Diagram

The two primary proposed synthetic routes for this compound are illustrated below.

Caption: Proposed synthetic routes to this compound.

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. While direct biological data is sparse, its structural relationship to other bioactive acetamides suggests it may be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of inflammation and oxidative stress. The experimental protocols and investigative workflow provided in this guide offer a solid foundation for researchers to explore the potential of this compound.

References

An In-depth Technical Guide to N-(3-hydroxypropyl)acetamide

Introduction

N-(3-hydroxypropyl)acetamide, an organic compound with the chemical formula C5H11NO2, belongs to the acetamide class of molecules.[1] Acetamides are derived from acetic acid and have garnered significant interest in medicinal chemistry and drug development.[2] While this compound itself is not a therapeutic agent, its structural motifs and those of its derivatives are explored for various pharmacological applications.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and relevance in drug development for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES String | N(CCCO)C(=O)C | [1] |

| InChI Key | LEICDYOVJNQLTN-UHFFFAOYSA-N | [1] |

| CAS Number | 10601-73-7 | [4] |

| Boiling Point | 220.67 °C (Estimated) | [4] |

| Density | 1.03 g/cm³ (Estimated) | [4] |

| Water Solubility | 1,000,000 mg/L (Estimated) | [4] |

| Physical Form | Solid | [1] |

Structural Formula

The structural formula of this compound features a propyl chain with a terminal hydroxyl group and an acetamide group at the other end.

Caption: 2D structural formula of this compound.

Synthesis of this compound

There are established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocols

1. Alkylation of Primary Amine:

This method involves the reaction of acetamide with 3-chloro-1-propanol.[4]

-

Reactants: Acetamide, 3-chloro-1-propanol

-

Reaction Type: Alkylation of a primary amine.

-

Procedure:

-

Dissolve acetamide in a suitable solvent.

-

Add 3-chloro-1-propanol to the solution.

-

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

The mixture is stirred, often with heating, to drive the reaction to completion.

-

The product, this compound, is then isolated and purified using standard techniques such as distillation or chromatography.

-

2. Schotten-Baumann Reaction:

This protocol utilizes the reaction of 3-aminopropanol with acetyl chloride.[4]

-

Reactants: 3-Aminopropanol, Acetyl Chloride

-

Reaction Type: Schotten-Baumann amide synthesis from an acid chloride.

-

Procedure:

-

Dissolve 3-aminopropanol in a suitable solvent, often in the presence of a base (like aqueous sodium hydroxide) to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete.

-

The this compound product is then extracted and purified.

-

Caption: Synthesis pathways for this compound.

Applications in Drug Development

Acetamide and its derivatives serve as important scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.[2] Research has highlighted the potential of acetamide-containing compounds in various therapeutic areas.

-

Anti-inflammatory and Antioxidant Activity: Certain acetamide derivatives have been synthesized and evaluated for their antioxidant and potential anti-inflammatory properties.[5] These compounds are often tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models.[5]

-

Enzyme Inhibition: N-substituted acetamides have demonstrated the ability to inhibit certain enzymes implicated in disease.[2] For instance, derivatives have been investigated as cyclooxygenase-II (COX-II) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Prodrug Development: The acetamide moiety can be incorporated into prodrugs to enhance the pharmacokinetic properties of a parent drug, such as improving solubility or altering its release profile.[3]

-

Inhibition of Cytokine Signaling: In the context of inflammatory bowel disease (IBD), acetamide analogues have been synthesized and shown to inhibit the signaling pathways of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] One such analogue demonstrated greater efficacy in a rat colitis model than the commonly prescribed drug sulfasalazine.[6]

-

Antimicrobial and Antiviral Potential: The broader class of acetamide analogs has been a subject of investigation for their potential antimicrobial, antifungal, and antiviral activities.[2]

Conclusion

This compound is a valuable chemical entity, not as an end-product therapeutic, but as a structural component and a subject of study in the broader field of drug discovery and development. Its straightforward synthesis and the versatile nature of the acetamide group make it and its derivatives attractive candidates for creating novel compounds with a range of biological activities. The ongoing research into acetamide-based molecules continues to open new avenues for the development of effective treatments for a variety of diseases.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. What is Acetamide used for? [synapse.patsnap.com]

- 3. archivepp.com [archivepp.com]

- 4. This compound (10601-73-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Versatility of the Acetamide Scaffold: A Technical Guide to Research Applications of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The acetamide scaffold is a fundamental building block in organic chemistry, and its derivatives have emerged as a versatile and highly significant class of compounds in a multitude of research and industrial applications.[1][2] The inherent chemical properties of the acetamide group, including its ability to form hydrogen bonds and its polarity, allow for extensive structural modifications.[2][3] This adaptability has led to the development of a vast library of derivatives with a broad spectrum of biological activities and material properties, making them crucial in medicinal chemistry, agriculture, and materials science.[1][4] This technical guide provides an in-depth exploration of the current and potential research applications of acetamide derivatives, focusing on their therapeutic potential, role in crop protection, and use in advanced materials. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The acetamide moiety is a key pharmacophore in numerous approved drugs and is a central focus in the design of novel therapeutic agents.[3][5] Its ability to modulate physicochemical properties such as aqueous solubility and membrane permeability is crucial for improving the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[3]

Anticancer Activity

Acetamide derivatives have demonstrated significant potential as anticancer agents, with various classes showing potent cytotoxicity against a range of cancer cell lines.[4][6]

-

Thiazole Acetamide Derivatives: These compounds have been identified as a promising scaffold for new anticancer agents.[7] For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) has shown potent cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines.[7] The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, mediated through the activation of key executioner enzymes like Caspase-3.[7]

-

Triazole Acetamide Derivatives: A series of triazole acetamide derivatives linked with phenyl piperazine has been synthesized and evaluated for activity against breast cancer.[8] Several of these compounds exhibited significant inhibition of the MCF-7 breast cancer cell line.[8]

-

Other Derivatives: Phenoxy acetamide derivatives and 2-(pyridin-4-ylimino)acetamide derivatives have also shown promising antiproliferative activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), lung (A549), and colon (HCT116) cancers.[6][9]

Table 1: Anticancer Activity of Representative Acetamide Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole Acetamide | Compound 8a | HeLa | 1.3 ± 0.14 | [7] |

| U87 | 2.1 ± 0.23 | [7] | ||

| Triazole Acetamide | Compound 8h | MCF-7 | 18.62 ± 1.41 | [8] |

| Compound 8g | MCF-7 | 50.19 ± 2.28 | [8] | |

| Pyridin-4-ylimino Acetamide | Compound 3e | HepG2 & MCF-7 | More potent than doxorubicin | [9] |

| Compound 4c | HL-60 | < 12 µg/ml | [9] |

| | Compound 4e | HL-60 | < 12 µg/ml |[9] |

Anticonvulsant Activity

The α-substituted amide group is considered a key pharmacophore for anticonvulsant activity.[10] Research has focused on designing acetamide derivatives as potential new antiepileptic drugs (AEDs).

-

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives: A library of these compounds has been synthesized and evaluated in animal models of epilepsy, showing protection exclusively in the maximal electroshock (MES) seizure test.[11] The anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety.[11]

-

N-arylazole Acetamide Derivatives: Prepared by reacting alpha-bromo-N-arylacetamide with imidazole, pyrazole, and 1,2,4-triazole, these compounds have shown anticonvulsant activity in both MES and subcutaneous pentylenetetrazol (scPTZ) tests with low neurotoxicity.[12]

-

Benzofuran-Acetamide Derivatives: A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives exhibited significant anticonvulsant activity at low doses in the MES model in mice.[13]

Table 2: Anticonvulsant Activity of Representative Acetamide Derivatives

| Derivative Class | Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | Reference |

|---|---|---|---|---|---|

| N-arylazole Acetamide | Compound 6 | MES | 64.9 | 221.0 | [12] |

| Benzofuran-Acetamide | Various | MES | 23.4 to 127.6 | >300 |[13] |

Antimicrobial Activity

The structural versatility of acetamide derivatives has been exploited to develop novel agents against a wide range of bacterial and fungal pathogens.[2][14]

-

2-Mercaptobenzothiazole Acetamide Derivatives: These hybrid compounds have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16] Some derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin and also demonstrated promising antibiofilm potential.[15][16]

-

Benzimidazole-Based Acetamides: New derivatives based on the benzimidazole scaffold have shown promising antibacterial activity against Pseudomonas aeruginosa and potent antifungal activity against Candida krusei.[17]

-

2-Benzimidazolamine-Acetamide Derivatives: These compounds have been evaluated against five bacterial strains, with the N-(2-fluorophenyl)-substituted derivative showing the best MIC. Molecular docking studies suggest these compounds may act by inhibiting E. coli methionine aminopeptidase (METAP).[18]

Table 3: Antimicrobial Activity (MIC) of Acetamide Derivatives

| Derivative Class | Compound(s) | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole-based | 2b-2g | Pseudomonas aeruginosa | 125 | [17] |

| Benzimidazole-based | 2p, 2s, 2t, 2u | Candida krusei | 125 | [17] |

| 2-Mercaptobenzothiazole | 2b | Bacillus subtilis | Lower than levofloxacin | [15] |

| 2-Mercaptobenzothiazole | 2i | Bacillus subtilis | Equal to levofloxacin | [15] |

| N-arylazole Acetamide | 8, 10 | Various Candida species | < 32 |[12] |

Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an acetamide structure.[3] A significant area of research is the development of selective cyclooxygenase-2 (COX-2) inhibitors to reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] Acetamide derivatives, particularly those incorporating heterocyclic rings like pyrazole and triazole, have been designed as potent and selective COX-2 inhibitors.[4][19] These inhibitors function by blocking the COX-2 enzyme, a key player in the inflammatory pathway responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[3]

Caption: COX-2 signaling pathway and inhibition by acetamide drugs.

Other Therapeutic Applications

The versatility of the acetamide scaffold extends to other therapeutic areas:

-

Anti-HIV Agents: Novel acetamide-substituted derivatives of doravirine have been designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20]

-

P2Y14 Receptor Antagonists: N-substituted-acetamide derivatives have been identified as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory responses.[1][21]

-

Butyrylcholinesterase (BChE) Inhibitors: As inhibition of BChE is an effective therapeutic target for Alzheimer's disease, new substituted acetamide derivatives have been developed, with some showing high BChE inhibition.[22]

-

Wakefulness-Promoting Agents: Based on the structure-activity relationships of modafinil, diphenyl methane sulfinyl and diphenylthio-acetamide derivatives have been synthesized, with some showing considerable central stimulatory effects.[23]

Applications in Agriculture

Acetamide derivatives are crucial in the agricultural sector, primarily as active ingredients in pesticides.[2][]

-

Herbicides: Oxyacetamide derivatives have been developed as herbicides for controlling weeds like barnyard grass.[25] Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate and predict the herbicidal efficacy (EC50 values) of new derivatives, guiding the design of more potent compounds.[25]

-

Insecticides and Fungicides: Thienylpyridyl- and thioether-containing acetamide derivatives have been evaluated for their insecticidal activities against pests like Mythimna separata and Plutella xylostella.[26] Some of these compounds also exhibit favorable fungicidal activities against pathogens such as Physalospora piricola and Rhizoctonia cerealis.[26] Acetamiprid is another example of an acetamide-containing insecticide used to control a wide variety of pests on crops.[27]

Applications in Materials Science

Beyond biological applications, acetamide and its derivatives serve important roles in materials science and industrial processes.[28]

-

Solvents and Plasticizers: Acetamide is used as an industrial solvent and a plasticizer for leather, textiles, paper, and certain plastics.[2][28][29] Molten acetamide is a particularly good solvent due to its high dielectric constant, which allows it to dissolve a range of inorganic compounds.[28]

-

Polymer Production: It is applied as a stabilizer in polymer production, affecting the flexibility and durability of the final product.[2][29]

-

Synthesis Intermediate: Acetamide serves as a crucial intermediate in the large-scale synthesis of various organic compounds, including pharmaceuticals, dyes, and antioxidants for plastics.[]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of acetamide derivatives based on common practices cited in the literature.

General Synthesis of Acetamide Derivatives

A common method for synthesizing acetamide derivatives is through an amide bond formation reaction between a carboxylic acid (or its activated form, like an acid chloride) and an amine.[4][19]

Protocol: Synthesis via Acid Chlorides

-

Activation of Carboxylic Acid: Convert the desired carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) in an appropriate solvent (e.g., dichloromethane (DCM)).

-

Amidation: Slowly add the acid chloride solution to a cooled (0 °C) solution of the desired amine and a base (e.g., triethylamine or pyridine) in an inert solvent like DCM.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final acetamide derivative.[3]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][16]

Caption: General experimental workflow for synthesis and evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized acetamide derivatives (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds that can prevent the spread of seizures.

-

Animal Preparation: Use mice or rats, allowing them to acclimatize to the laboratory conditions.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

-

Induction of Seizure: At a predetermined time after administration (e.g., 30 minutes and 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the induced seizure.[11][12]

-

Neurotoxicity: Assess neurotoxicity using methods like the rotarod test, where motor impairment is evaluated.[13] The dose at which 50% of animals fall off the rotating rod is the TD₅₀.[12]

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][17]

Conclusion

Acetamide and its derivatives represent a cornerstone in modern chemical and pharmaceutical research.[1] Their structural simplicity and synthetic accessibility, combined with the profound impact of the acetamide moiety on physicochemical and biological properties, have established them as a privileged scaffold. The extensive research into their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities continues to yield promising therapeutic candidates.[4] Concurrently, their application in agriculture as pesticides and in materials science as versatile solvents and polymer additives underscores their broad utility.[26][29] The continued exploration of new synthetic methodologies, coupled with advanced computational tools like QSAR, will undoubtedly unlock further potential of the acetamide scaffold, paving the way for the development of novel drugs, more effective agrochemicals, and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Acetamide used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. galaxypub.co [galaxypub.co]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. uhcl-ir.tdl.org [uhcl-ir.tdl.org]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. archivepp.com [archivepp.com]

- 20. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 27. CN1292223A - Pesticide composition containing acetamide - Google Patents [patents.google.com]

- 28. Acetamide - Wikipedia [en.wikipedia.org]

- 29. chemcess.com [chemcess.com]

N-(3-hydroxypropyl)acetamide: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals